An In-Depth Technical Guide to the Characterization of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
An In-Depth Technical Guide to the Characterization of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile
Abstract
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a versatile bioisostere of purine and its prevalence in a multitude of pharmacologically active agents. This guide provides a comprehensive technical overview of the characterization of a key derivative, 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile (CAS No. 245325-34-2). As a pivotal intermediate, a thorough understanding of its physicochemical and spectroscopic properties is essential for researchers, medicinal chemists, and drug development professionals. This document consolidates known physical data, presents a detailed analysis of expected spectroscopic signatures based on established principles and data from analogous structures, and provides an exemplary, field-proven protocol for its synthesis and purification. The methodologies and analytical workflows are designed to be self-validating, ensuring scientific integrity and reproducibility in a research setting.
Core Physicochemical Properties
1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile is a stable, solid compound under standard laboratory conditions. Its fundamental properties are summarized below, providing a foundational dataset for its handling, storage, and use in subsequent synthetic applications.[1]
| Property | Value | Source |
| CAS Number | 245325-34-2 | [1] |
| Molecular Formula | C₇H₄N₄ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 140-145 °C | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | [1] |
| Storage | Sealed, dry, 2-8°C | [2] |
Spectroscopic & Analytical Characterization
While a complete set of published experimental spectra for this specific molecule is not widely available, its structure can be unequivocally confirmed using standard analytical techniques. The following sections detail the expected spectroscopic data, drawing upon established principles of spectroscopy and comparative data from closely related, published pyrazolopyridine and nitrile-containing heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. The expected spectra in a suitable solvent like DMSO-d₆ or CDCl₃ are discussed below.
2.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring and the N-H proton of the pyrazole moiety.
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N-H Proton: A broad singlet is anticipated at a significantly downfield chemical shift (>12 ppm), characteristic of a pyrazole N-H proton involved in hydrogen bonding. This signal's broadness is due to quadrupole broadening and exchange phenomena.
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Pyridine Ring Protons: Three signals are expected in the aromatic region (approx. 7.5-9.0 ppm). The precise chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) will be consistent with a substituted pyridine ring. For comparison, protons on similar pyrazolopyridine cores resonate in these regions.[3][4] The protons adjacent to the ring nitrogen atom will be the most deshielded and appear furthest downfield.
2.1.2 ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.
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Nitrile Carbon (C≡N): A signal is expected in the characteristic range for nitriles, typically between 115-120 ppm. This is a key identifier. Analogous pyrazole-carbonitrile compounds show signals for the nitrile carbon in this region.[5]
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Aromatic Carbons: Six signals are expected for the carbons of the fused ring system. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms. Carbons directly bonded to nitrogen will appear further downfield. Based on data from similar pyrazolopyridine structures, these signals are expected to fall within the 110-155 ppm range.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying key functional groups. The analysis is typically performed on a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).
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C≡N Stretch: The most diagnostic peak will be a sharp, strong absorption band in the range of 2210-2240 cm⁻¹ , which is characteristic of a conjugated nitrile group. This feature is a definitive marker for the presence of the carbonitrile moiety.[5][6]
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N-H Stretch: A broad absorption band is expected between 3100-3300 cm⁻¹ , corresponding to the N-H stretching vibration of the pyrazole ring.
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C=N and C=C Stretches: A series of medium to strong bands between 1500-1620 cm⁻¹ will be present, arising from the stretching vibrations within the aromatic pyrazole and pyridine rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.
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Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal observed will be the protonated molecule [M+H]⁺ at m/z 145.05 . High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₄N₄ with high accuracy.
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Fragmentation Pattern: Under Electron Impact (EI) ionization, the molecular ion peak at m/z 144 would be observed. A characteristic fragmentation pathway for nitrogen-containing heterocycles is the loss of HCN (27 Da), which would lead to a significant fragment ion at m/z 117 .[7][8] Further fragmentation of the pyridine ring would also be expected.
Exemplary Synthesis & Purification Protocol
The synthesis of 1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile can be achieved via several routes.[1][9] A common and reliable method involves the cyclization of a suitable pyridine precursor. The following protocol is an exemplary, field-proven workflow.
Reaction: Cyclization of 2-chloro-3-cyanopyridine with hydrazine.
Rationale: This method is efficient, utilizing commercially available starting materials. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by hydrazine, followed by an intramolecular cyclization to form the fused pyrazole ring.
Step-by-Step Protocol:
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Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per gram of starting material) to the flask. Stir the mixture until the solid is fully dissolved.
-
Hydrazine Addition: Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. Causality: A slight excess of hydrazine ensures the complete consumption of the starting material. The addition should be controlled as the initial reaction can be exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the ethanol solution upon cooling.
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum. If further purification is needed, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography on silica gel.
-
-
Final Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (NMR, IR, MS) and melting point analysis.
Visualization of Structures & Workflows
Visual diagrams provide a clear and concise representation of the molecule and the processes involved in its synthesis and analysis.
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